molecular formula C14H10ClN5O2S B5748533 5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole

5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole

Cat. No. B5748533
M. Wt: 347.8 g/mol
InChI Key: NINNBHUUCCDFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole, also known as CNB-001, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It belongs to the family of tetrazole-based compounds, which have been shown to exhibit a wide range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of 5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole is not fully understood, but it is believed to act through multiple pathways. One of the proposed mechanisms is the inhibition of the enzyme phosphodiesterase 4 (PDE4), which plays a role in the regulation of inflammation and oxidative stress in the brain. 5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole has also been shown to modulate the activity of various signaling pathways, including the Akt/mTOR pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and oxidative stress in the brain, increase neuronal survival and growth, and improve cognitive function in animal models of neurological disorders. 5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole has also been shown to enhance the production of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole for lab experiments is its high potency and selectivity for PDE4 inhibition, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of 5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for the study of 5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole and its therapeutic applications. One area of research is the development of novel formulations and delivery methods that can improve the solubility and bioavailability of 5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole. Another area of research is the investigation of 5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole in combination with other drugs or therapies, to determine whether it can enhance their efficacy or reduce their side effects. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of 5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole in humans, and to explore its potential therapeutic applications in various neurological disorders.

Synthesis Methods

The synthesis of 5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole involves the reaction of 2-chloro-6-nitrobenzyl chloride with sodium azide, followed by the addition of phenylacetylene and sodium sulfide. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole has been investigated for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. In preclinical studies, 5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole has been shown to exhibit neuroprotective, anti-inflammatory, and antioxidant properties, which make it a promising candidate for the development of novel therapies for these disorders.

properties

IUPAC Name

5-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O2S/c15-12-7-4-8-13(20(21)22)11(12)9-23-14-16-17-18-19(14)10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINNBHUUCCDFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.